molecular formula C18H23Cl2NO B188565 Tecalcet hydrochloride CAS No. 177172-49-5

Tecalcet hydrochloride

Cat. No. B188565
M. Wt: 340.3 g/mol
InChI Key: YJXUXANREVNZLH-PFEQFJNWSA-N
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Description

Tecalcet hydrochloride, also known as KRN-568, NPS-R-568, or R-568, is an oral calcium channel agonist potentially used for the treatment of hyperparathyroidism . It is a calcimimetic, meaning it mimics the action of calcium on tissues, and activates the calcium channel in a non-competitive fashion .


Synthesis Analysis

The synthesis of Tecalcet hydrochloride involves the reduction of nitrile (XI) with either borane-dimethyl sulfide complex or with LiAlH4. This results in the formation of the primary amine (XVIII). The amine (XVIII) is then condensed with acetophenone (I) to generate imine (XIX) .


Molecular Structure Analysis

The molecular formula of Tecalcet hydrochloride is C18H23Cl2NO . Its average mass is 340.287 Da and its monoisotopic mass is 339.115662 Da .


Chemical Reactions Analysis

Tecalcet hydrochloride is an allosteric and positive modulator of the calcium-sensing receptor (CaSR). It increases the sensitivity to activation by extracellular Ca2+ . In vitro, Tecalcet (NPS 568, 0.1-100 μM) increases [Ca2+]i in a concentration-dependent and stereoselective manner .


Physical And Chemical Properties Analysis

Tecalcet hydrochloride is a small molecule drug . It is an orally active calcimimetic compound .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Summary of the Application

Tecalcet Hydrochloride is used in the synthesis of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues of the calcium receptor (CaR) agonists . These include cinacalcet, tecalcet, fendiline, and NPS R-467 .

Methods of Application or Experimental Procedures

The synthetic routes follow a sequential MacMillan organocatalytic asymmetric α-fluorination protocol for aldehydes and then reductive amination . This approach allows ready access to bioactive β-fluoroamines .

Results or Outcomes

The stereoisomers of the fluorinated calcimimetic analogues were assayed in a CaR receptor assay . A comparison of β-fluoroamine matched pair stereoisomers revealed a binding mode preference to the receptor .

Application 2: Immune System Diseases

Specific Scientific Field

The specific scientific field is Immunology .

Summary of the Application

Tecalcet Hydrochloride is being studied for its potential applications in the treatment of various immune system diseases .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not specified in the source .

Application 3: Endocrinology and Metabolic Disease

Specific Scientific Field

The specific scientific field is Endocrinology and Metabolic Disease .

Summary of the Application

Tecalcet Hydrochloride has been used in the treatment of hyperparathyroidism, a condition where the parathyroid glands in your neck secrete too much parathyroid hormone (PTH) .

Methods of Application or Experimental Procedures

Tecalcet Hydrochloride is administered orally. It works by decreasing the amount of PTH released by the parathyroid glands, which helps to control the levels of calcium in the blood .

Results or Outcomes

Patients with hyperparathyroidism who were treated with Tecalcet Hydrochloride showed a significant reduction in PTH levels . This helps to manage the symptoms of the disease and prevent complications such as bone pain and fractures .

Application 4: Skin and Musculoskeletal Diseases

Specific Scientific Field

The specific scientific field is Dermatology and Rheumatology .

Summary of the Application

Tecalcet Hydrochloride is being studied for its potential applications in the treatment of various skin and musculoskeletal diseases .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not specified in the source .

Application 5: Animal Biotechnology

Specific Scientific Field

The specific scientific field is Animal Biotechnology .

Summary of the Application

Tecalcet Hydrochloride has been used to study the effect of calcium-sensing receptor (CaSR) on the migration and proliferation of intestinal porcine epithelial cells (IPEC-J2) .

Methods of Application or Experimental Procedures

The study involved the use of R568 (a CaSR activator) and NPS2143 (a CaSR inhibitor). The protein level of GTP-rac1 and the phosphorylation of phospholipase C gamma 1 (PLCγ1) were increased by 2µM R568 .

Results or Outcomes

Results showed that cell migration area and width were increased by R568 and decreased by NPS2143. Furthermore, R568 improved the proliferation of the IPEC-J2 cells .

Application 6: Behavioural Brain Research

Specific Scientific Field

The specific scientific field is Behavioural Neuroscience .

Summary of the Application

Tecalcet Hydrochloride has been used in studies investigating the role of calcium-sensing receptors in the basolateral nucleus of the amygdala .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not specified in the source .

Results or Outcomes

Activation of calcium-sensing receptors in the basolateral nucleus of the amygdala inhibits food intake and induces anxiety-depressive-like emotions via the dopamine system .

properties

IUPAC Name

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXUXANREVNZLH-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170263
Record name Tecalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tecalcet hydrochloride

CAS RN

177172-49-5
Record name Tecalcet hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECALCET HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
J Iqbal, M Zaidi, AE Schneider - IDrugs: the investigational drugs …, 2003 - europepmc.org
… Tecalcet hydrochloride was the first compound from this class to be extensively studied and … an effort to improve on the poor pharmacokinetics and metabolism of tecalcet hydrochloride. …
Number of citations: 25 europepmc.org
X Tan, S Gao, W Zeng, S Xin, Q Yin… - Journal of the American …, 2018 - ACS Publications
… Tecalcet hydrochloride, Cinacalcet, and Rivastigmine were performed (Scheme 3). Tecalcet hydrochloride … (19) The critical synthon to Tecalcet hydrochloride is (R)-1-(3-methoxyphenyl)…
Number of citations: 135 pubs.acs.org
G Laxmi Narasimhulu - shodhganga.inflibnet.ac.in
… importance of (i) anti-hypertensive drug-Tamsulosin hydrochloride (ii) cholinergic agent-(S)-Rivastigmine hydrogentartarate and calcimimetic agent-(R)-Tecalcet hydrochloride/(+)-NPS-…
Number of citations: 0 shodhganga.inflibnet.ac.in
JY Zhang, YH Zhong, LM Chen, XL Zhuo… - European Journal of …, 2023 - Elsevier
Osteoporosis is a metabolic bone disorder typified by a reduction in bone mass and structural degradation of bone tissue, leading to heightened fragility and vulnerability to fractures. …
Number of citations: 2 www.sciencedirect.com
AG Khatik, AB Muley, PR More, AK Jain - Bioprocess and Biosystems …, 2023 - Springer
… This includes (1R)-(3-methoxyphenyl)ethan-1-amine for Tecalcet hydrochloride which is an oral calcium receptor used for treatment of secondary hyperparathyroidism [2], (1R)-(1-…
Number of citations: 3 link.springer.com
R Trivedi, A Mithal… - Current medicinal …, 2008 - ingentaconnect.com
… (Utah, USA), NPS R-568 (tecalcet hydrochloride) and its deschloro derivative NPS R-467 (… calcimimetic compound NPS R-568 (tecalcet hydrochloride), and the second-generation …
Number of citations: 49 www.ingentaconnect.com
C Yin, Y Pan, L Zheng, B Lin, J Wen… - Organic Chemistry …, 2021 - pubs.rsc.org
Enantioselective hydrogenation of imines involving an outer-sphere mechanism was achieved. On catalysis with an iridium tridentate catalyst, prochiral N-phosphinoylimines were …
Number of citations: 4 pubs.rsc.org
Y Imanishi, M Inaba, T Kawata… - … Apheresis and Dialysis, 2009 - Wiley Online Library
The calcium‐sensing receptor (CaR) on the parathyroid cell surface senses ionized calcium concentration in the extracellular fluid and regulates minute‐to‐minute parathyroid hormone …
Number of citations: 12 onlinelibrary.wiley.com
N Nagano - Pharmacology & therapeutics, 2006 - Elsevier
… (Utah, USA), NPS R-568 (tecalcet hydrochloride) and its deschloro derivative NPS R-467 (Fig. 3) were selected for detailed pharmacological profiling. It is surprising and noteworthy that …
Number of citations: 157 www.sciencedirect.com
Y Imanishi, M Inaba, T Kawata… - Expert Opinion on Drug …, 2009 - Taylor & Francis
… Calcimimetics such as tecalcet hydrochloride (NPS R-568) and cinacalcet hydrochloride (AMG 073) act as a positive allosteric modulator of the CaR in parathyroid cells. Administration …
Number of citations: 16 www.tandfonline.com

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